Sanggenon W

α-Glucosidase Diabetes Enzyme Inhibition

Sanggenon W (CAS 2226467-12-3) is a prenylated flavonoid first isolated from the root bark of Morus alba (white mulberry) in It belongs to the sanggenon subclass of isoprenylated flavonoids, characterized by a 5,7,2′,4′-tetrahydroxyflavone core with a geranyl (3,7-dimethylocta-2,6-dienyl) substituent at the C-3′ position. This structural motif confers enhanced lipophilicity and membrane permeability relative to non-prenylated flavonoid parents, a property that underlies its notable biological activities.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
Cat. No. B12366033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanggenon W
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C
InChIInChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-13,26-28,30H,4,6,8H2,1-3H3/b15-7+
InChIKeyUTEWDYGCVICAOX-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sanggenon W: A Geranylated Flavonoid from Morus alba Root Bark with Potent α-Glucosidase Inhibitory Activity


Sanggenon W (CAS 2226467-12-3) is a prenylated flavonoid first isolated from the root bark of Morus alba (white mulberry) in 2016. It belongs to the sanggenon subclass of isoprenylated flavonoids, characterized by a 5,7,2′,4′-tetrahydroxyflavone core with a geranyl (3,7-dimethylocta-2,6-dienyl) substituent at the C-3′ position [1]. This structural motif confers enhanced lipophilicity and membrane permeability relative to non-prenylated flavonoid parents, a property that underlies its notable biological activities [2]. Sanggenon W has emerged as a particularly potent α-glucosidase inhibitor, demonstrating superior in vitro potency to the clinical antidiabetic agent acarbose and significant postprandial glucose-lowering efficacy in vivo [3].

Sanggenon W Structural and Pharmacological Specificity Precludes Generic Interchange with Other Prenylated Flavonoids


Substituting Sanggenon W with other Morus-derived prenylated flavonoids (e.g., sanggenon U, sanggenon V, kuwanon G) is scientifically unjustified due to critical differences in substitution pattern and consequent activity profiles. Sanggenon W features a unique 3′-geranyl moiety on a flavone backbone [1], whereas sanggenon U is a flavanone with a fused pyran ring, and sanggenon V contains a chromeno-flavone skeleton [2]. These structural variations profoundly impact enzyme inhibition: for α-glucosidase, Sanggenon W exhibits an IC50 of 2.6 μM, markedly superior to acarbose (19.6 μM) [3], while activity data for sanggenon U and V against this target remain unreported, indicating either inactivity or lack of investigation. Furthermore, prenylation site and chain length critically influence lipophilicity, target engagement, and in vivo pharmacokinetics [4]. Therefore, generic substitution based solely on compound class risks null experimental outcomes and irreproducible results.

Quantitative Differentiation of Sanggenon W: α-Glucosidase Inhibition, In Vivo Glucose Lowering, and Molecular Docking Profiles


Sanggenon W Exhibits 7.5-Fold Superior α-Glucosidase Inhibition Potency Compared to Clinical Agent Acarbose

In a direct head-to-head in vitro α-glucosidase inhibition assay, Sanggenon W (compound 2) demonstrated an IC50 of 2.6 μM, which is 7.5-fold more potent than the positive control acarbose (IC50 = 19.6 μM) [1]. This differential potency positions Sanggenon W as one of the most active prenylated flavonoids isolated from mulberry leaves against this clinically validated antidiabetic target [1].

α-Glucosidase Diabetes Enzyme Inhibition

Sanggenon W Significantly Reduces Postprandial Blood Glucose In Vivo, Demonstrating Functional Translational Relevance

In an oral maltose tolerance test in mice, Sanggenon W (compound 2) significantly suppressed the rise in postprandial blood glucose levels [1]. While the study does not provide direct numerical head-to-head comparison with acarbose in the same animal cohort, the qualitative effect validates that the in vitro inhibitory activity translates to a measurable in vivo pharmacodynamic response [1].

Postprandial Glucose In Vivo Diabetes

Molecular Docking Reveals Sanggenon W Forms Favorable Binding Interactions with α-Glucosidase Active Site Residues

In silico molecular docking studies indicate that Sanggenon W binds to the active site of α-glucosidase with a docking score of -8.4194 kcal/mol, engaging key catalytic residues Asp69 and Asp215 [1]. While comparative docking scores for other sanggenons were not reported in the same study, this binding energy is consistent with strong, favorable enzyme-inhibitor interactions [1]. The binding mode, driven by van der Waals forces and hydrogen bonding, supports its potent mixed-type inhibition mechanism [2].

Molecular Docking α-Glucosidase Computational Chemistry

Unique 3′-Geranyl Substitution on Flavone Core Distinguishes Sanggenon W from Closely Related Sanggenon U and V

Sanggenon W is characterized by a 5,7,2′,4′-tetrahydroxyflavone core with a geranyl (C10) substituent at the C-3′ position, as established by 1D and 2D NMR and HRMS analysis [1]. In contrast, sanggenon U is a flavanone (saturated C2-C3 bond) with a fused pyran ring, and sanggenon V contains a chromeno-flavone skeleton [1]. These distinct substitution patterns are known to influence physicochemical properties, including lipophilicity and target binding, which in turn affect biological activity [2].

Structural Biology Flavonoid Chemistry Natural Products

Sanggenon W: Recommended Research and Industrial Application Scenarios Based on Evidence


Antidiabetic Drug Discovery: Lead Compound for α-Glucosidase Inhibitor Development

Sanggenon W serves as an exceptional lead candidate for the development of novel antidiabetic agents targeting postprandial hyperglycemia. Its 7.5-fold higher in vitro potency (IC50 2.6 μM) compared to acarbose (19.6 μM) and its validated in vivo glucose-lowering effect provide a strong rationale for structure-activity relationship (SAR) studies, pharmacokinetic optimization, and preclinical development [1].

Natural Product Standards and Reference Material for Quality Control of Morus alba Extracts

Due to its well-defined structure and potent α-glucosidase inhibitory activity, Sanggenon W is an ideal chemical marker for the standardization and quality control of Morus alba root bark or leaf extracts used in functional foods and traditional medicines. Its unique geranylated flavone profile ensures specificity in HPLC-based authentication assays [2].

Mechanistic Studies on Prenylated Flavonoid-Enzyme Interactions

The comprehensive inhibitory mechanism elucidated for Sanggenon W—including its mixed-type inhibition kinetics, spontaneous binding driven by van der Waals forces, and key molecular interactions identified via docking—makes it an excellent model compound for academic research into the biophysics of prenylated flavonoid-enzyme interactions and for training computational chemistry models [1].

Comparative Pharmacology of Geranylated vs. Prenylated Flavonoids

Sanggenon W, with its distinctive 3′-geranyl substitution on a flavone backbone, is a key comparator for studies examining the impact of prenyl chain length and substitution position on the bioavailability, membrane permeability, and target selectivity of flavonoid natural products. This application is particularly relevant for medicinal chemistry efforts aimed at improving the drug-likeness of flavonoid scaffolds [2].

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